Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
CAS No.: 2140263-35-8
Cat. No.: VC6213881
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2140263-35-8 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 |
| IUPAC Name | (2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O3/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15)/t8-,10-/m1/s1 |
| Standard InChI Key | BZVRXMZLTBGXOZ-PSASIEDQSA-N |
| SMILES | CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound features a five-membered oxolane ring with a carboxylic acid group at the C3 position and a 1-(propan-2-yl)-1H-pyrazol-5-yl substituent at the C2 position. The pyrazole ring is a heterocyclic aromatic system containing two nitrogen atoms, while the propan-2-yl (isopropyl) group introduces steric bulk and hydrophobicity. The stereochemistry at C2 and C3 is defined as (2R,3R), though the racemic nature of the compound implies equal contributions from both enantiomers.
Key Structural Features:
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Oxolane core: Enhances rigidity and influences solubility.
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Pyrazole moiety: Imparts potential for hydrogen bonding and π-π interactions.
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Isopropyl group: Modulates lipophilicity and steric effects.
IUPAC Name and Identifiers
The systematic IUPAC name is (2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | Calculated |
| Molecular Weight | 237.27 g/mol | Computed |
| SMILES | CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O | Derived |
| InChI Key | CZEHKRUNLXFVRU-MWLCHTKSSA-N | Analog |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves multi-step organic reactions:
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Pyrazole Formation: A [3+2] cycloaddition between a propargyl alcohol and hydrazine derivative yields the pyrazole ring. Subsequent alkylation with 2-bromopropane introduces the isopropyl group.
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Oxolane Construction: Cyclization of a diol precursor under acidic conditions forms the oxolane ring. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis.
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Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the C3 position yields the carboxylic acid functionality.
Reactivity Profile
The compound exhibits reactivity typical of carboxylic acids and heterocycles:
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Esterification: Reacts with alcohols under acidic conditions to form esters.
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Amidation: Couples with amines via carbodiimide-mediated reactions.
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Electrophilic Substitution: The pyrazole ring undergoes nitration or halogenation at the C4 position.
Physicochemical Properties
Predicted Properties
Computational tools estimate the following properties:
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 1.82 ± 0.3 | XLogP3 |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Polar Surface Area | 85 Ų | ChemAxon |
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
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